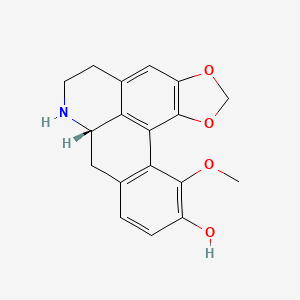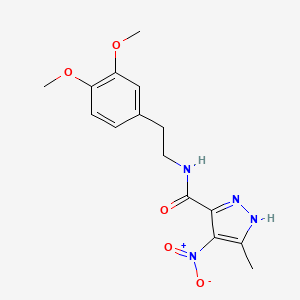
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxamide group, a dimethoxyphenyl ethyl substituent, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazole derivatives . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications.
化学反応の分析
Types of Reactions
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethoxyphenyl ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, dichloromethane, and dimethyl sulfoxide are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and polymers.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and are known for their versatile synthetic applications.
N-(Pyridin-2-yl)amides: These compounds have similar amide functionalities and are used in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridines: These compounds have similar heterocyclic structures and are studied for their biological activities.
Uniqueness
1H-Pyrazole-3-carboxamide, N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its nitro and dimethoxyphenyl ethyl groups, in particular, contribute to its reactivity and biological activity.
特性
CAS番号 |
86927-68-6 |
|---|---|
分子式 |
C15H18N4O5 |
分子量 |
334.33 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O5/c1-9-14(19(21)22)13(18-17-9)15(20)16-7-6-10-4-5-11(23-2)12(8-10)24-3/h4-5,8H,6-7H2,1-3H3,(H,16,20)(H,17,18) |
InChIキー |
MOWAKOOXXJGOBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
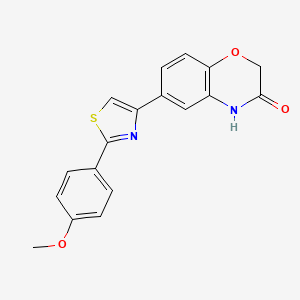
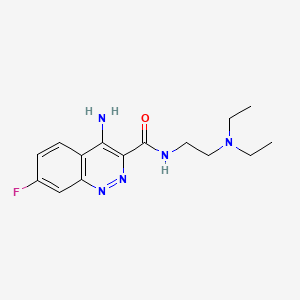
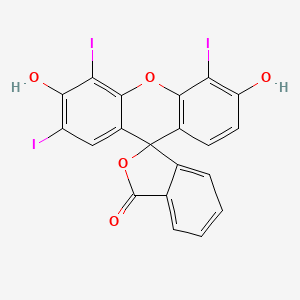
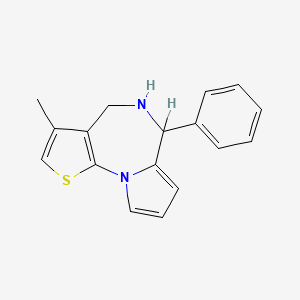


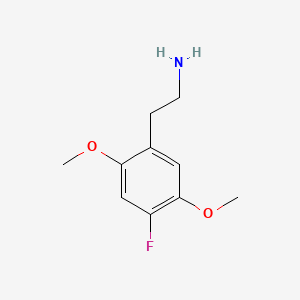



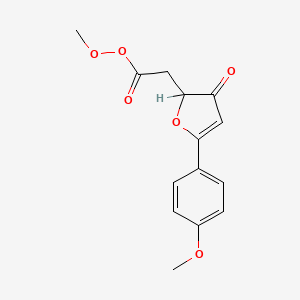
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
